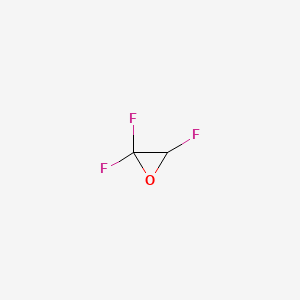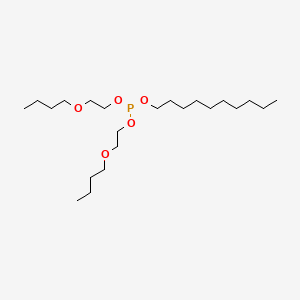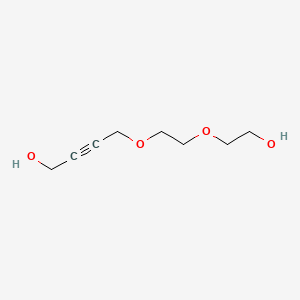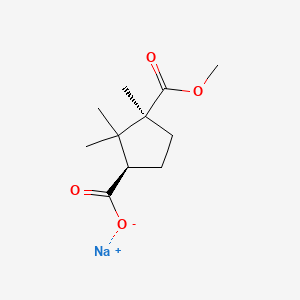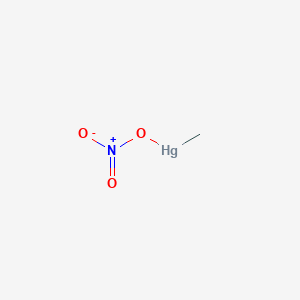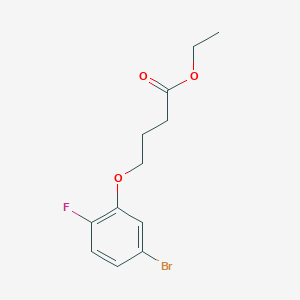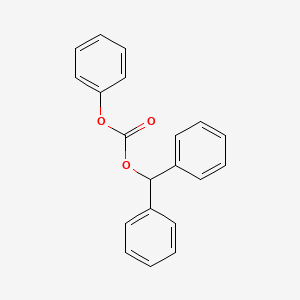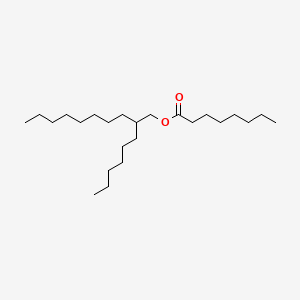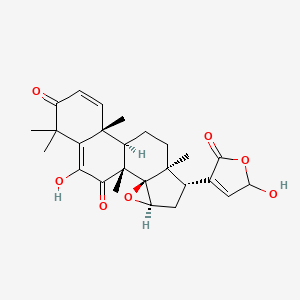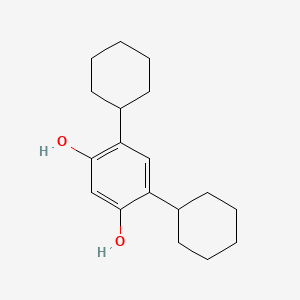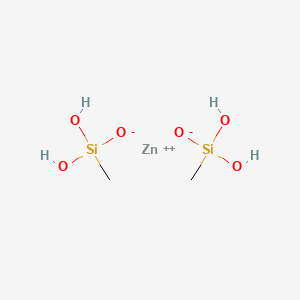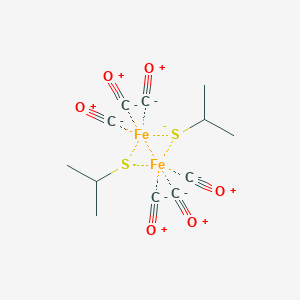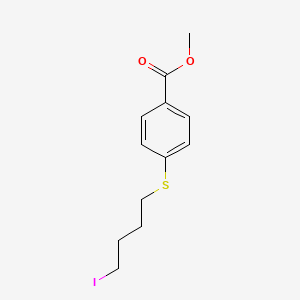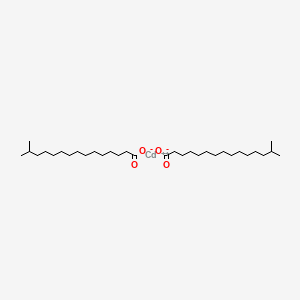
Cadmium isohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium isohexadecanoate can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and isohexadecanoic acid. The reaction typically involves dissolving the cadmium salt in water and then adding the isohexadecanoic acid dissolved in an organic solvent. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and isohexadecanoic acid derivatives.
Reduction: Cadmium metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates and cadmium salts.
Wissenschaftliche Forschungsanwendungen
Cadmium isohexadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.
Biology: Studied for its potential effects on biological systems, particularly in understanding cadmium toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized coatings and as a stabilizer in certain polymer formulations.
Wirkmechanismus
The mechanism of action of cadmium isohexadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, interfering with their normal function. This can result in oxidative stress, disruption of calcium signaling, and activation of stress response pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species and modulate gene expression.
Vergleich Mit ähnlichen Verbindungen
Cadmium Stearate: A cadmium salt of stearic acid, used in similar applications but with different physical properties.
Cadmium Palmitate: A cadmium salt of palmitic acid, also used in materials science and industrial applications.
Eigenschaften
CAS-Nummer |
95892-12-9 |
|---|---|
Molekularformel |
C32H62CdO4 |
Molekulargewicht |
623.2 g/mol |
IUPAC-Name |
cadmium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Cd/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
GOAZXZRTAZQOMI-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


